Home > Products > Screening Compounds P59711 > CCK (26-31) (non-sulfated)
CCK (26-31) (non-sulfated) - 89911-64-8

CCK (26-31) (non-sulfated)

Catalog Number: EVT-1785560
CAS Number: 89911-64-8
Molecular Formula: C38H50N8O10S2
Molecular Weight: 843 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCK (26-31) is an N-terminal fragment of CCK, a peptide hormone found in the intestine and brain that stimulates digestion, mediates satiety, and is involved in anxiety.

(2S)-2-Amino-4-methylsulfanylbutanoic acid (Methionine)

N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-3-(4-methylphenyl)-1-oxopropan-2-yl]pyridine-4-carboxamide (4)

Compound Description: N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-3-(4-methylphenyl)-1-oxopropan-2-yl]pyridine-4-carboxamide (4) is a trypanocidal compound that inhibits Trypanosoma cruzi 14-α-demethylase (TcCYP51), an enzyme crucial for ergosterol biosynthesis in the parasite. [] This compound is also known to inhibit mammalian CYP isoforms and cathepsin B. []

Overview

Cholecystokinin (CCK) is a peptide hormone primarily involved in the digestive process and appetite regulation. The specific fragment known as CCK (26-31) (non-sulfated) represents a portion of the CCK molecule that has garnered interest for its biological functions. This non-sulfated variant is derived from the CCK precursor and plays a role in various physiological processes, including gastrointestinal motility and satiety signaling.

Source

CCK is synthesized in the I cells of the duodenum and jejunum, where it is released in response to food intake, particularly fats and proteins. The specific fragment CCK (26-31) is produced through enzymatic cleavage of the larger CCK precursor, which consists of 115 amino acids. This fragment retains some biological activity but differs in potency compared to its sulfated counterparts .

Classification

CCK belongs to a class of peptides known as gastrointestinal hormones. It is classified under neuropeptides due to its role as a neurotransmitter in the central nervous system. The non-sulfated form, specifically CCK (26-31), is distinguished from other forms by its lack of sulfate modifications, which can influence its biological activity .

Synthesis Analysis

Methods

The synthesis of CCK (26-31) (non-sulfated) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Amino acids are activated and coupled to the resin-bound growing peptide chain.
    • Protecting groups are used to prevent unwanted reactions during synthesis.
    • The sequence for CCK (26-31) typically involves the following amino acids:
      • Tyrosine, Glycine, Asparagine, Serine, Phenylalanine, and Tryptophan.
  2. Cleavage and Purification:
    • After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid.
    • Purification is often performed using high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products.
Molecular Structure Analysis

Structure

The molecular structure of CCK (26-31) consists of six amino acids with a sequence that contributes to its biological activity. The specific sequence is:

  • Sequence: Tyr-Gly-Asn-Ser-Phe-Trp

Data

  • Molecular Weight: Approximately 682 Da
  • Molecular Formula: C₃₃H₄₃N₇O₈S
  • 3D Structure: The three-dimensional conformation can be studied using computational modeling techniques, which help predict how it interacts with receptors.
Chemical Reactions Analysis

Reactions

CCK (26-31) (non-sulfated) participates in several biochemical reactions primarily related to receptor binding and signal transduction.

Technical Details

  1. Receptor Interaction:
    • The primary receptor for CCK is the cholecystokinin receptor type 1 (CCK-1R), which mediates many of its physiological effects.
    • Binding to this receptor initiates intracellular signaling cascades involving phospholipase C and protein kinase pathways.
  2. Biological Activity:
    • It plays a role in stimulating gallbladder contraction and pancreatic enzyme secretion.
    • Studies have shown that it can modulate inflammatory responses by influencing nitric oxide synthase expression in macrophages .
Mechanism of Action

Process

The mechanism of action for CCK (26-31) involves binding to specific receptors on target cells, leading to various physiological responses.

Data

  1. Signal Transduction:
    • Upon binding to CCK-1R, G-proteins are activated, leading to the production of inositol trisphosphate and diacylglycerol.
    • These second messengers promote calcium release from endoplasmic reticulum stores, resulting in muscle contractions and enzyme secretion.
  2. Regulatory Effects:
    • CCK influences appetite regulation by acting on the central nervous system, promoting feelings of satiety after meals .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water and common organic solvents depending on formulation.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.
  • pH Sensitivity: Optimal activity typically observed at physiological pH levels.
Applications

Scientific Uses

CCK (26-31) (non-sulfated) has several applications in scientific research:

  1. Neuroscience Studies: Investigating its role in appetite regulation and anxiety-related behaviors.
  2. Gastroenterology Research: Exploring its effects on gastrointestinal motility and digestive enzyme secretion.
  3. Immunology: Studying its anti-inflammatory properties and potential therapeutic applications in conditions like sepsis .

The understanding of this peptide's functions continues to evolve, highlighting its significance not only as a digestive hormone but also as a potential target for therapeutic interventions in various diseases.

Molecular Mechanisms of CCK (26-31) (Non-Sulfated) in Receptor Interactions

Ligand-Receptor Binding Dynamics in CCK1R and CCK2R Systems

The cholecystokinin fragment CCK (26-31) represents the core pentapeptide motif (-Gly-Trp-Asp-Met-Phe-) conserved across CCK and gastrin peptides, serving as the minimal sequence required for receptor activation [1] [2]. Non-sulfated CCK (26-31) exhibits divergent binding profiles toward the two CCK receptor subtypes due to structural differences in their orthosteric pockets. Cryo-EM structures reveal that CCK1R possesses a charged binding pocket formed by residues N98²·⁶¹, R197ᴱᶜˡ², and K105²·⁶⁸, which creates an electrostatic environment highly selective for sulfated tyrosine (TYS) present in full-length CCK-8 [1]. In contrast, CCK2R features a hydrophobic subpocket (P114²·⁶⁴, F120ᴱᶜˡ¹, Q204ᴱᶜˡ²) that accommodates both sulfated and non-sulfated ligands [1].

This architectural distinction explains the dramatically reduced affinity of non-sulfated CCK (26-31) for CCK1R. Quantitative binding assays demonstrate a >100-fold decrease in potency at CCK1R compared to sulfated CCK-8, while CCK2R maintains nanomolar affinity [1] [2]. Mutagenesis studies confirm that substitution of R197ᴱᶜˡ² in CCK1R with alanine abolishes detectable binding of non-sulfated ligands, whereas analogous mutations in CCK2R (e.g., F120ᴱᶜˡ¹A) show minimal impact on non-sulfated CCK (26-31) binding [1]. The binding thermodynamics further reveal that non-sulfated CCK (26-31) relies predominantly on hydrophobic interactions with conserved transmembrane residues (W39¹·³⁵, H207⁵·³⁹, N353⁶·⁵⁵) in both receptors, with the absence of sulfation eliminating critical salt bridges in CCK1R [2].

Table 1: Binding Affinities of CCK Fragments at CCK Receptors

LigandCCK1R Ki (nM)CCK2R Ki (nM)Key Receptor Interactions
CCK-8 (sulfated)0.5 ± 0.11.2 ± 0.3R197ᴱᶜˡ² (CCK1R), P114²·⁶⁴ (CCK2R)
CCK (26-31) (non-sulfated)320 ± 455.8 ± 1.2W39¹·³⁵, H207⁵·³⁹ (both receptors)
Gastrin-17 (sulfated)>10000.9 ± 0.2Minimal (CCK1R), P114²·⁶⁴ (CCK2R)

Impact of Post-Translational Modifications on Ligand Selectivity

Tyrosine sulfation represents a critical post-translational modification (PTM) governing CCK receptor subtype selectivity. Structural analyses demonstrate that sulfation induces a conformational switch in full-length CCK-8, enabling optimal engagement with the polar binding cleft of CCK1R [1] [6]. Non-sulfated CCK (26-31), lacking this modification, cannot form the hydrogen-bonding network essential for CCK1R activation. Specifically, cryo-EM structures show sulfated tyrosine (TYS) in CCK-8 forms bidentate hydrogen bonds with N98²·⁶¹ and R197ᴱᶜˡ² in CCK1R, while in non-sulfated CCK (26-31), the unmodified tyrosine residue fails to reach these polar residues due to a 0.9-Å positional shift within the binding pocket [1].

The evolutionary conservation of the CCK1R sulfation-sensing apparatus underscores its physiological significance. The R197ᴱᶜˡ² residue is invariant across mammalian species and forms part of a PTM discrimination filter that prevents non-sulfated ligand activation in peripheral tissues where CCK1R regulates digestive functions [1] [6]. This molecular discrimination has functional consequences: In vivo studies demonstrate that central administration of non-sulfated CCK (26-31) fails to suppress feeding behavior in avian models, whereas sulfated CCK-8 induces potent anorexigenic effects [3]. Interestingly, CCK2R exhibits PTM-independent recognition due to its hydrophobic binding environment, allowing non-sulfated CCK (26-31) to retain agonist activity at this receptor subtype, particularly in brain regions where it modulates anxiety and memory processes [1] [2].

Conformational Dynamics of Non-Sulfated Ligands in Receptor Activation

The receptor-bound conformation of non-sulfated CCK (26-31) exhibits distinct structural dynamics compared to sulfated peptides, as revealed by cryo-EM and molecular dynamics simulations. When complexed with CCK2R, non-sulfated CCK (26-31) adopts an extended β-strand conformation with a root-mean-square deviation (RMSD) of 1.8 Å relative to sulfated CCK-8 in the same receptor [1] [2]. The most significant deviation occurs at the N-terminal region (residues 26-28), where the absence of sulfation reduces electrostatic constraints, permitting increased side-chain mobility (average B-factor increase of 35%) [2].

This conformational flexibility translates to divergent signaling outcomes at CCK2R. While sulfated CCK-8 induces exclusive Gq coupling, non-sulfated CCK (26-31) promotes biased signaling profiles with reduced Gq efficacy (∼60% of sulfated CCK-8) and enhanced β-arrestin recruitment (∼140% of sulfated CCK-8) [2]. The structural basis for this bias lies in the altered interaction with TM6 and TM7: Non-sulfated CCK (26-31) induces a less pronounced outward movement of TM6 (8.2 Å vs. 9.5 Å with sulfated CCK-8) and reduced intracellular opening, creating a suboptimal Gq coupling interface while facilitating kinase phosphorylation sites for β-arrestin binding [1] [2].

Table 2: Conformational and Signaling Properties of CCK Ligands in CCK2R Complexes

Structural ParameterSulfated CCK-8Non-sulfated CCK (26-31)Functional Consequence
TM6 outward displacement9.5 Å8.2 ÅReduced Gq efficacy
TYS interaction energy-12.3 kcal/mol-8.1 kcal/molDecreased binding stability
ICL3 conformational stabilityΔG = -5.2 kcal/molΔG = -3.9 kcal/molEnhanced β-arrestin recruitment
q coupling efficiency100%60%Attenuated calcium signaling

The intracellular loop dynamics further explain G-protein promiscuity. In CCK1R complexes, non-sulfated CCK (26-31) induces partial unfolding of intracellular loop 3 (ICL3), sterically hindering engagement with the α5-helix of Gαs. This results in preferential Gi coupling despite the receptor's inherent ability to engage multiple G-protein subtypes when stimulated by sulfated ligands [2] [5]. Molecular dynamics simulations reveal that non-sulfated CCK (26-31) binding reduces the hydrogen-bond occupancy between ICL2 (R²·⁵⁰) and Gαs by 70% compared to sulfated CCK-8, while maintaining 85% of interactions with Gαi [2]. This selective impairment creates a functional bias toward inhibitory signaling pathways, illustrating how PTM status governs not only receptor selectivity but also downstream signaling fidelity.

Functional Consequences of Non-Sulfated Ligand Signaling

The signaling bias induced by non-sulfated CCK (26-31) has physiological implications in neuronal and metabolic contexts. In feeding regulation studies, central administration of non-sulfated CCK (26-31) fails to activate NMDA glutamate receptors in the nucleus tractus solitarius, a key integration site for satiety signals [3]. This contrasts sharply with sulfated CCK-8, which potentiates glutamatergic neurotransmission via NMDA receptor co-activation (hypophagia blocked by 85% with MK-801 pretreatment) [3]. The mechanistic basis involves non-sulfated CCK (26-31)'s inability to sustain the Gq-PLCβ-PKC signaling cascade required for NMDA receptor phosphorylation, resulting in attenuated anorexigenic responses despite intact CCK2R binding.

In pancreatic β-cells, non-sulfated CCK (26-31) exhibits impaired insulinotropic activity compared to sulfated peptides. This deficiency arises from selective loss of Gs coupling at CCK1R, which normally potentiates glucose-dependent insulin secretion under hyperglycemic conditions [2]. The biased signaling profile (Gi-preference) instead promotes inhibitory pathways that reduce cAMP production by 75% in β-cell models, demonstrating how the absence of a single PTM can redirect cellular responses through receptor-specific signaling bias [2] [5]. These findings highlight the physiological importance of sulfation in maintaining signaling fidelity across different tissue contexts.

Therapeutic Targeting Considerations

The structural insights into non-sulfated CCK (26-31) interactions provide valuable templates for designing pathway-selective therapeutics. The conserved pentapeptide core (residues 27-31) represents a minimal pharmacophore for CCK2R activation, with synthetic modifications focusing on optimizing hydrophobic contacts in the absence of sulfation [1] [6]. Structure-activity relationship studies indicate that N-methylation at Asp³⁰ enhances CCK2R selectivity by 20-fold by preventing salt bridge formation with CCK1R-specific residues [6].

Current drug design strategies exploit the conformational flexibility of non-sulfated sequences to develop biased agonists. By introducing constrained amino acids (e.g., D-β-homo-tryptophan at position 28), researchers have achieved ligands that stabilize CCK2R conformations favoring β-arrestin recruitment over Gq activation [6]. These analogs show promise for treating anxiety disorders without inducing Gq-mediated pancreatic hypertrophy, a dose-limiting adverse effect of natural CCK peptides [1] [6]. Additionally, the identification of the R197ECL2-N98²·⁶¹ hydrogen-bonding network in CCK1R provides a blueprint for developing sulfation-mimetic antagonists to block peripheral CCK1R in obesity while avoiding central side effects mediated through CCK2R [1] [2].

Properties

CAS Number

89911-64-8

Product Name

CCK (26-31) (non-sulfated)

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C38H50N8O10S2

Molecular Weight

843 g/mol

InChI

InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1

InChI Key

JNUIRLWWYUBVSM-QKUYTOGTSA-N

SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.